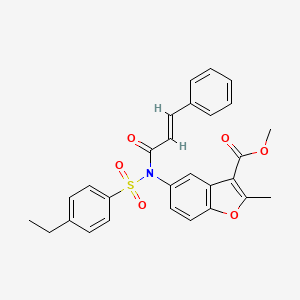

![molecular formula C14H21N3O3S B3014259 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(1H-pyrrol-1-yl)acetamide CAS No. 2034525-42-1](/img/structure/B3014259.png)

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(1H-pyrrol-1-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(1H-pyrrol-1-yl)acetamide is a derivative of azabicyclooctane, which is a bicyclic structure containing nitrogen within the ring system. This compound is of interest due to its potential in pharmaceutical applications and chemical synthesis.

Synthesis Analysis

The synthesis of azabicyclooctane derivatives can be achieved through sequential oxidative Mannich reactions. A study describes a concise method to construct 8-azabicyclo[3.2.1]octanes using an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether, followed by an intramolecular oxidative Mannich cyclization. DDQ is utilized as the oxidant in both steps of the reaction .

Molecular Structure Analysis

The molecular structure of azabicyclooctane derivatives is characterized by the presence of a nitrogen atom within the bicyclic ring system. The structure of related compounds has been confirmed using various spectroscopic methods, including IR, 1H-, 13C-, and two-dimensional correlation NMR spectroscopy, as well as elemental analysis . These techniques are essential for verifying the presence of functional groups and the overall molecular framework.

Chemical Reactions Analysis

Azabicyclooctane derivatives can undergo further chemical reactions due to the presence of reactive functional groups. For instance, the Mannich condensation is a key reaction that allows the transformation of activated aromatic systems into azabicyclo[3.3.1]nonane derivatives, which can be further functionalized due to the presence of nitro, carbonyl, and amino groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclooctane derivatives can be inferred from spectroscopic data. In the IR spectra, characteristic absorption bands of amide groups and nitro groups are observed, indicating the presence of these functionalities. The NMR spectra reveal the presence of diastereotopic methylene groups within the bicyclic system, as evidenced by the broadened doublets in the region of 2.66–3.46 ppm . These properties are crucial for understanding the reactivity and potential applications of the compound.

科学的研究の応用

Structural and Conformational Studies

Conformational Analysis : The fused piperidine and pyrrolidine rings in related compounds exhibit specific conformational characteristics, aiding in understanding the structural properties of similar molecules (Yang et al., 2008).

Molecular Structure Investigation : Studies on N-substituted 8-azabicyclo[3.2.1]octan-3-ones reveal insights into their molecular structures, beneficial for designing related molecules (Arias et al., 1986).

Synthesis and Chemical Reactions

Synthetic Pathways : Efficient synthesis methodologies have been developed for 8-methyl-3,8-diazabicyclo[3.2.1]octane, a related compound, which could inform the synthesis of similar structures (Singh et al., 2007).

Chemical Transformations : The utilization of related compounds in various chemical reactions, such as iodolactamization, offers insights into potential chemical processes involving N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(1H-pyrrol-1-yl)acetamide (Knapp & Gibson, 2003).

Pharmacological Potential

Receptor Affinity Studies : Research into analogues of similar structures provides valuable information on their affinity and interactions with various receptors, which could be relevant for pharmacological applications (Oka et al., 2000).

Potential in Cognitive Deficits Treatment : Studies on compounds like N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide highlight the potential use of structurally similar compounds in treating cognitive deficits in conditions like schizophrenia (Wishka et al., 2006).

特性

IUPAC Name |

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-2-pyrrol-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3S/c1-21(19,20)17-12-4-5-13(17)9-11(8-12)15-14(18)10-16-6-2-3-7-16/h2-3,6-7,11-13H,4-5,8-10H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCZWYFRDVYGET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)CN3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(1H-pyrrol-1-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B3014176.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B3014177.png)

![1-(2-Methoxyphenyl)-4-[(3-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B3014178.png)

![methyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3014179.png)

![N-(1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indazol-3-yl)furan-2-carboxamide](/img/structure/B3014184.png)

![3-[(1-Benzylaziridin-2-yl)methoxy]quinoline-8-carbonitrile](/img/structure/B3014187.png)

![methyl 4-({[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B3014189.png)

![3,5-dimethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3014192.png)

![N-(4-bromophenyl)-2-[7-(4-ethoxyphenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B3014195.png)

![4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B3014198.png)